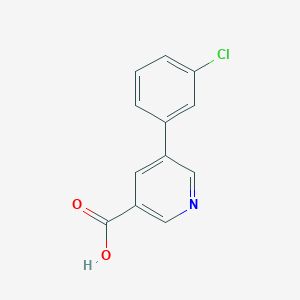

5-(3-Chlorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMFBTMLLNVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624069 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375853-95-5 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-Chlorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, details a representative synthetic protocol, and outlines a key signaling pathway associated with its parent compound, nicotinic acid, providing valuable context for future research.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been identified. The molecular formula is C₁₂H₈ClNO₂, with a corresponding molecular weight of 233.65 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| CAS Number | 375853-95-5 | [1] |

Synthesis of this compound

The synthesis of 5-arylnicotinic acids, including the 3-chlorophenyl derivative, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated nicotinic acid derivative and a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 5-bromonicotinic acid and 3-chlorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

3-Chlorophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Anhydrous solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for synthesis, workup, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromonicotinic acid and 3-chlorophenylboronic acid in the chosen solvent system.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.

-

Addition of Reagents: Add the base and the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux under the inert atmosphere. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Potential Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways directly associated with this compound. However, its parent compound, nicotinic acid (also known as niacin or vitamin B3), is a well-studied lipid-lowering agent.

Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). This receptor is highly expressed in adipocytes and immune cells.

Nicotinic Acid Signaling Pathway via GPR109A

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, ultimately resulting in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream. The reduced availability of free fatty acids in the liver leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently low-density lipoprotein (LDL).

Signaling Pathway of Nicotinic Acid:

Disclaimer: The signaling pathway described above is for nicotinic acid. It is crucial to note that the biological activity and the specific signaling pathways of this compound have not been experimentally determined and may differ from those of its parent compound. Further research is required to elucidate the pharmacological profile of this specific derivative.

This technical guide serves as a foundational resource for researchers and professionals in the field. As new data emerges, this document will be updated to reflect the latest scientific findings on the chemical and biological properties of this compound.

References

Spectroscopic Profile of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

Introduction

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a vital organic compound in various biological and chemical applications. As a substituted pyridine carboxylic acid, its structural elucidation and characterization are paramount for researchers in medicinal chemistry, materials science, and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for confirming the molecular structure and purity of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with known spectroscopic data of related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | d | 1H | H-2 (Pyridine) |

| ~8.7 | d | 1H | H-6 (Pyridine) |

| ~8.3 | t | 1H | H-4 (Pyridine) |

| ~7.6 | m | 1H | H-2' (Chlorophenyl) |

| ~7.5 | m | 2H | H-4', H-6' (Chlorophenyl) |

| ~7.4 | m | 1H | H-5' (Chlorophenyl) |

| ~13.0 | br s | 1H | -COOH |

Annotations: The protons on the pyridine ring (H-2, H-4, H-6) are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The protons of the 3-chlorophenyl group will exhibit complex splitting patterns (multiplets) in the aromatic region. The acidic proton of the carboxylic acid is typically broad and appears at a very high chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~139 | C-4 (Pyridine) |

| ~135 | C-3' (C-Cl, Chlorophenyl) |

| ~134 | C-5 (Pyridine) |

| ~131 | C-1' (Chlorophenyl) |

| ~130 | C-5' (Chlorophenyl) |

| ~128 | C-6' (Chlorophenyl) |

| ~127 | C-4' (Chlorophenyl) |

| ~126 | C-2' (Chlorophenyl) |

Annotations: The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents. The carbons of the chlorophenyl ring will show shifts characteristic of a substituted benzene ring, with the carbon bearing the chlorine atom being significantly affected.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~1100 | Medium | C-N stretch (Pyridine) |

| ~800-700 | Strong | C-H out-of-plane bend (Aromatic) |

| ~750 | Strong | C-Cl stretch |

Annotations: The IR spectrum will be dominated by a very broad O-H stretching band characteristic of a carboxylic acid dimer and a strong carbonyl (C=O) stretching absorption. Aromatic C-H and C=C/C=N stretching vibrations will be visible in their respective regions. The C-Cl stretching frequency is expected in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 233/235 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 216/218 | Moderate | [M - OH]⁺ |

| 188/190 | Moderate | [M - COOH]⁺ |

| 152 | High | [M - COOH - Cl]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₅H₄N]⁺ |

Annotations: The mass spectrum is expected to show a molecular ion peak at m/z 233, with a characteristic M+2 peak at m/z 235 with approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of MeOD for solubility). The choice of solvent is critical and should be one in which the analyte is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

-

EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the high vacuum of the EI source where it is bombarded with high-energy electrons (typically 70 eV).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 5-(3-Chlorophenyl)nicotinic Acid (CAS 375853-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential biological significance of 5-(3-Chlorophenyl)nicotinic acid, registered under CAS number 375853-95-5.

Core Properties and Structure

Chemical Identity: this compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. It features a 3-chlorophenyl substituent at the 5-position of the pyridine ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 375853-95-5 | N/A |

| Molecular Formula | C₁₂H₈ClNO₂ | N/A |

| Molecular Weight | 233.65 g/mol | N/A |

| Appearance | White to off-white powder | Predicted |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO and dimethylformamide | Predicted |

Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as distinct multiplets. Protons on the chlorophenyl ring will also exhibit characteristic splitting patterns in the aromatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The spectrum will show 12 distinct carbon signals corresponding to the pyridine and chlorophenyl rings, as well as the carboxylic acid carbon. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms. |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (~1600-1450 cm⁻¹), and the C-Cl stretch (~785-540 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 233, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Fragmentation may involve the loss of the carboxyl group. |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 5-bromonicotinic acid and 3-chlorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid

-

3-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

-

Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromonicotinic acid (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio). Add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Core Mechanism of Action of Nicotinic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of nicotinic acid (niacin) and its derivatives. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the signaling pathways, summarizes key quantitative data, and outlines relevant experimental protocols to facilitate further investigation and innovation in this area.

Introduction

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over five decades. Its derivatives are valued for their ability to favorably modulate a wide spectrum of lipid parameters, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[1][2] The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the primary receptor for nicotinic acid has significantly advanced our understanding of its pharmacological effects.[3][4] This guide delves into the core mechanisms initiated by the activation of GPR109A and subsequent downstream signaling events.

The GPR109A Receptor: The Central Mediator

The pharmacological actions of nicotinic acid derivatives are predominantly mediated through the activation of the G protein-coupled receptor, GPR109A.[4] This receptor is highly expressed in adipocytes and various immune cells, including macrophages.[3][5]

Gαi-Mediated Signaling Pathway

Upon binding of nicotinic acid or its derivatives, GPR109A couples to the Gi/o family of G proteins.[6][7] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. The subsequent decrease in intracellular cyclic AMP (cAMP) levels has profound effects on lipid metabolism.[3][6] In adipocytes, the reduction in cAMP leads to decreased activity of protein kinase A (PKA) and hormone-sensitive lipase, resulting in the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs).[8] This reduction in the release of FFAs from adipose tissue decreases their availability to the liver for the synthesis of triglycerides and subsequent incorporation into VLDL particles.[8][9]

References

- 1. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. annualreviews.org [annualreviews.org]

- 9. academic.oup.com [academic.oup.com]

The Multifaceted Biological Activities of Substituted Nicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids, derivatives of niacin (Vitamin B3), represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from cardiovascular and inflammatory diseases to neurological and infectious disorders. This technical guide provides an in-depth overview of the core biological activities of substituted nicotinic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Vasodilatory and Antioxidant Properties

Certain substituted nicotinic acids, particularly thionicotinic acid derivatives, have demonstrated potent vasorelaxant and antioxidant activities. These dual functions make them promising candidates for the management of cardiovascular conditions.

Quantitative Data: Vasorelaxant and Antioxidant Activities

The following table summarizes the quantitative data for representative thionicotinic acid analogs.

| Compound | Vasorelaxant Activity (ED50, nM) | Antioxidant Activity (DPPH Scavenging, %) at 333.33 µg/mL |

| 2-(1-adamantylthio)nicotinic acid (6) | 21.3[1][2] | 33.20[1] |

| 2-(1-adamantylthio)nicotinamide (7) | Less potent than 6 | 0.57[1] |

| 2-(1-adamantylthio)nicotinonitrile (8) | Less potent than 6 | 0.30[1] |

Structure-Activity Relationship Insights: The carboxylic acid moiety in thionicotinic acid derivatives appears crucial for potent vasorelaxant and antioxidant effects, with the acid form (compound 6) exhibiting significantly higher activity compared to its amide and nitrile analogs.[1]

Experimental Protocols

This ex vivo method assesses the ability of a compound to induce relaxation in pre-contracted aortic rings, providing a measure of its vasodilatory effect.

Protocol:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 1.9, MgSO4·7H2O 0.45, KH2PO4 1.18, NaHCO3 25.0, glucose 11.66). The aorta is cleaned of connective and adipose tissues and cut into 3-4 mm rings. For endothelium-denuded rings, the inner surface is gently rubbed.

-

Mounting: The aortic rings are mounted horizontally between two stainless-steel hooks in a 20 mL organ bath containing K-H solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to a force displacement transducer to measure isometric tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, the K-H solution is changed every 15-20 minutes.

-

Viability Check: The integrity of the endothelium is assessed by contracting the rings with phenylephrine (PE, typically 1 µM) followed by the addition of acetylcholine (ACh, typically 10 µM). A relaxation of over 80% indicates intact endothelium.

-

Vasorelaxation Assay: After washing and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of PE (e.g., 1 µM). Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath to construct a concentration-response curve.

-

Data Analysis: The relaxation response is expressed as a percentage of the PE-induced contraction. The ED50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

This spectrophotometric assay is commonly used to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution has a deep violet color and should be protected from light.

-

Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound at various concentrations is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader. The discoloration from violet to yellow indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

This assay measures the ability of a compound to mimic the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide anion radical.

Protocol:

-

Principle: The assay is typically based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST-1) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system.

-

Reaction Mixture: The reaction mixture in a 96-well plate typically contains the sample, the superoxide-generating system (e.g., xanthine and xanthine oxidase), and the detector molecule (e.g., WST-1).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).

-

Absorbance Measurement: The absorbance is read at the appropriate wavelength for the formazan product of the reduced detector molecule (e.g., 450 nm for WST-1).

-

Calculation: The SOD-like activity is calculated as the percentage of inhibition of the rate of formazan formation. One unit of SOD activity is often defined as the amount of enzyme (or compound) required to inhibit the rate of reduction by 50%.

Signaling Pathway: Endothelial Nitric Oxide Production

The vasorelaxant effect of thionicotinic acid derivatives is mediated, at least in part, by the production of nitric oxide (NO) in endothelial cells.[1][2]

Caption: Endothelial Nitric Oxide Synthase (eNOS) Activation Pathway.

Antimicrobial Activity

Derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazolines, have emerged as a novel class of antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound Class | Substituent | Target Organism | MIC (µg/mL) |

| Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95[3][4] |

| Acylhydrazone | 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 3.91[3] |

| Acylhydrazone | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81[3][4] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81[3][4] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81[3][4] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62[3][4] |

Structure-Activity Relationship Insights: Acylhydrazone derivatives of nicotinic acid generally exhibit greater antibacterial activity against Gram-positive bacteria compared to their corresponding 1,3,4-oxadiazoline counterparts.[3] The presence of a 5-nitrofuran substituent consistently enhances the antimicrobial potency.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compound: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for Antimicrobial Screening of Nicotinic Acid Derivatives.

Anti-Inflammatory Effects

Substituted nicotinic acids have shown promise as anti-inflammatory agents, with some derivatives exhibiting potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution in saline, is administered into the right hind paw of the rats.

-

Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle.

Neuroprotective Potential in Alzheimer's Disease

Nicotinic acid derivatives, by acting on nicotinic acetylcholine receptors (nAChRs), have shown potential in modulating the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. Both agonists and antagonists of nAChRs can increase the secretion of the neuroprotective sAPPα fragment and decrease the levels of neurotoxic Aβ peptides.[6]

Experimental Protocol: Amyloid Precursor Protein (APP) Processing Assay

This cell-based assay is used to evaluate the effect of compounds on the proteolytic processing of APP.

Protocol:

-

Cell Culture: A suitable cell line that expresses APP (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells stably transfected with APP) is cultured.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24-48 hours).

-

Sample Collection: The conditioned medium is collected to measure secreted Aβ and sAPPα levels. The cells are lysed to measure intracellular Aβ and total APP levels.

-

Quantification: The levels of Aβ40, Aβ42, and sAPPα in the conditioned medium and cell lysates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The effect of the compound on the production of different APP fragments is determined by comparing the levels in treated cells to those in vehicle-treated control cells.

Signaling Pathway: nAChR-Mediated Modulation of APP Processing

The interaction of nicotinic acid derivatives with nAChRs can influence the activity of secretases involved in APP processing.

Caption: Modulation of Amyloid Precursor Protein (APP) Processing.

Lipid-Lowering Effects

Nicotinic acid is a well-established lipid-lowering agent. Its mechanism of action is primarily mediated through the G protein-coupled receptor 109A (GPR109A).[7][8]

Signaling Pathway: GPR109A-Mediated Lipid Regulation

Activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade that ultimately reduces the levels of circulating free fatty acids and triglycerides.

Caption: GPR109A Signaling Pathway in Adipocytes.

This guide highlights the significant therapeutic potential of substituted nicotinic acids across various disease areas. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to exploring and harnessing the multifaceted biological activities of this important class of molecules.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. reprocell.com [reprocell.com]

Navigating the Solubility Landscape of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 5-(3-Chlorophenyl)nicotinic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes a detailed, generalized experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide the experimental process. The methodologies are based on established practices for analogous compounds, such as nicotinic acid.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its derivatives are known for their various biological activities. The substitution of a chlorophenyl group at the 5-position of the pyridine ring can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility profile in a range of aqueous and organic solvents is a fundamental step in the preclinical development of this compound, impacting formulation strategies, dosage form design, and biopharmaceutical performance. This document serves as a practical guide for researchers embarking on the characterization of this compound's solubility.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. To facilitate and standardize future research, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Method of Determination |

| Water | 25 | |||

| Phosphate Buffer (pH 7.4) | 25 | |||

| 0.1 M HCl | 25 | |||

| 0.1 M NaOH | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Diethyl Ether | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for nicotinic acid and other small molecules.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the supernatant does not change.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV.

-

Dilute the filtered supernatant samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC and determine the concentration of this compound by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the molar solubility (mol/L) and mass solubility (g/L) from the determined concentration, accounting for any dilution factors.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While direct experimental data on the solubility of this compound remains to be published, this guide provides the necessary framework for researchers to conduct these crucial experiments in a standardized manner. The provided experimental protocol and data presentation template are intended to facilitate high-quality, reproducible research that will contribute to a deeper understanding of the physicochemical properties of this compound and aid in its potential development as a therapeutic agent. Future work should focus on the experimental determination of the solubility in a variety of pharmaceutically relevant solvents and at different pH values and temperatures.

Stability and Storage of 5-(3-Chlorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(3-Chlorophenyl)nicotinic acid. Due to the limited availability of direct stability data for this specific compound, this guide draws upon established knowledge of the parent compound, nicotinic acid, and its derivatives, offering a robust framework for handling, storing, and analyzing this compound.

Physicochemical Properties and Storage Recommendations

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. The stability of such compounds is crucial for maintaining their chemical integrity and ensuring reliable experimental results.

General Storage Conditions:

Based on safety data sheets for nicotinic acid and related compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Refrigeration at 2-8°C is often suggested for long-term storage of analytical standards.[2] | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light.[1][3] Store in a tightly closed, light-resistant container. | Nicotinic acid and its derivatives can be light-sensitive.[2] |

| Humidity | Store in a dry environment.[1][3] | Prevents hydrolysis and potential degradation from moisture. |

| Atmosphere | Keep container tightly closed.[1] | Protects from atmospheric moisture and oxygen, which could participate in degradation. |

Forced Degradation and Stability-Indicating Studies

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Detailed Methodologies for Stress Conditions

The following protocols are suggested for investigating the stability of this compound under various stress conditions. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[5]

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60-80°C | 2 - 24 hours |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide | 60-80°C | 2 - 24 hours |

| Oxidative Degradation | 3% Hydrogen Peroxide | Room Temperature | 24 hours |

| Thermal Degradation | Dry Heat | 105°C | 24 - 72 hours |

| Photolytic Degradation | UV light (254 nm) and/or fluorescent light | Room Temperature | As per ICH Q1B guidelines |

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of nicotinic acid and its derivatives.

Example HPLC Parameters (to be optimized for this compound):

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound. |

| Temperature | Ambient or controlled (e.g., 25-30°C) |

Potential Signaling Pathway Involvement

While no specific biological data or signaling pathways for this compound have been identified in the public domain, its structural similarity to nicotinic acid suggests a potential interaction with the nicotinic acid receptor, GPR109A (also known as HCA2).[4][6] Activation of GPR109A by nicotinic acid is known to mediate its anti-lipolytic effects.[4]

The following diagram illustrates the established signaling pathway for nicotinic acid via the GPR109A receptor. It is important to note that the activity of this compound on this pathway has not been experimentally confirmed.

Conclusion

This technical guide provides a framework for the stable storage and handling of this compound, based on the well-established properties of nicotinic acid. The provided experimental protocols for forced degradation studies offer a starting point for the development of a validated stability-indicating analytical method. While the specific biological activity of this compound remains to be elucidated, its structural similarity to nicotinic acid suggests that the GPR109A signaling pathway is a plausible area for future investigation. Researchers and drug development professionals should use this guide as a foundation for their work, with the understanding that empirical stability and biological testing of this compound is necessary to confirm these recommendations and hypotheses.

References

- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 375853-95-5|this compound|BLD Pharm [bldpharm.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(3-Chlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Chlorophenyl)nicotinic acid is a derivative of nicotinic acid, a vital B vitamin. The introduction of a 3-chlorophenyl group at the 5-position of the pyridine ring significantly influences its molecular structure, conformation, and potential biological activity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, drawing upon available data for related compounds and theoretical modeling principles. Due to the absence of a publicly available experimental crystal structure for this specific molecule, this guide presents a combination of data from analogous structures and a modeled representation to elucidate its key structural features.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, crucial for numerous metabolic pathways.[1][2] Chemical modifications of the nicotinic acid scaffold are a common strategy in medicinal chemistry to develop novel therapeutic agents. The addition of a substituted phenyl ring, as in this compound, creates a biphenyl-like core structure. The conformational flexibility of such systems, particularly the dihedral angle between the two aromatic rings, is a critical determinant of their interaction with biological targets. Understanding the three-dimensional structure and preferred conformation of this compound is therefore essential for structure-activity relationship (SAR) studies and rational drug design.

While experimental crystallographic data for this compound is not currently available in public databases, we can infer its structural properties by examining closely related molecules and employing computational modeling techniques. This guide will summarize the expected molecular geometry, discuss the key conformational features, and provide an overview of synthetic and analytical methodologies relevant to this class of compounds.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3-chlorophenyl group at the 5-position.

Modeled Molecular Geometry

In the absence of experimental data, a modeled structure of this compound can be proposed based on standard bond lengths and angles derived from similar crystallized compounds. The following tables present hypothetical but realistic geometric parameters.

Table 1: Modeled Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-C (Aromatic) | 1.39 |

| C-N (Pyridine) | 1.34 |

| C-Cl | 1.74 |

| C-C (Inter-ring) | 1.49 |

| C-C (Carboxyl) | 1.51 |

| C=O | 1.25 |

| C-O (Acid) | 1.36 |

| O-H | 0.96 |

Table 2: Modeled Bond Angles for this compound

| Angle | Expected Angle (°) |

| C-C-C (Aromatic) | 120 |

| C-N-C (Pyridine) | 117 |

| C-C-Cl | 119 |

| C-C-C (Inter-ring) | 120 |

| C-C-C=O (Carboxyl) | 123 |

| C-C-O-H (Carboxyl) | 110 |

| O=C-O (Carboxyl) | 123 |

Note: These values are estimations based on standard geometries and may differ from the actual experimental values.

Molecular Conformation

The key conformational feature of this compound is the dihedral angle between the pyridine and the chlorophenyl rings. This rotation around the C-C single bond connecting the two rings is subject to steric hindrance and electronic effects.

In similar biphenyl systems, the two rings are often twisted relative to each other to alleviate steric clashes between the ortho-hydrogens. For this compound, the hydrogens at position 6 of the pyridine ring and position 2 of the chlorophenyl ring will experience steric repulsion, favoring a non-planar conformation.

The exact dihedral angle represents a balance between the destabilizing steric interactions in a planar conformation and the stabilizing effects of extended π-conjugation in a planar or near-planar arrangement. In the solid state, crystal packing forces can also significantly influence the observed conformation. For related structures, such as --INVALID-LINK-- methanone, the dihedral angle between the pyrazole and chlorobenzene rings is reported to be 17.68(10)°.[3] This suggests that a twisted conformation is likely for this compound as well.

dot```dot graph molecular_structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes with colors N1 [label="N", pos="0,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.1,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.1,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", pos="0,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.1,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.1,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Carboxylic Acid Group C6 [label="C", pos="-2.2,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; O1 [label="O", pos="-2.7,-2.1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="-3.0,-0.3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1 [label="H", pos="-3.7,-0.6!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Chlorophenyl Group C7 [label="C", pos="2.4,1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C8 [label="C", pos="3.5,0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C", pos="3.5,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C10 [label="C", pos="2.4,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C11 [label="C", pos="1.3,-1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C12 [label="C", pos="1.3,1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cl1 [label="Cl", pos="4.8,-1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6; C6 -- O1; C6 -- O2; O2 -- H1; C5 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- Cl1; }

Figure 2: A plausible synthetic workflow for this compound.

General Protocol for Suzuki Coupling:

-

To a reaction vessel, add 5-bromonicotinic acid, 3-chlorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., sodium carbonate or potassium phosphate, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Analysis

Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the aromatic protons on both the pyridine and chlorophenyl rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

-

¹³C NMR: Would show the expected number of carbon signals corresponding to the aromatic rings and the carboxyl group.

Mass Spectrometry (MS):

-

Would be used to determine the molecular weight of the compound, confirming the successful coupling of the two starting materials. High-resolution mass spectrometry (HRMS) would provide the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations.

Conclusion

While a definitive experimental structure of this compound remains to be determined, this guide provides a robust framework for understanding its molecular structure and conformation based on established chemical principles and data from analogous compounds. The key structural feature is the dihedral angle between the pyridine and chlorophenyl rings, which is expected to be non-planar due to steric hindrance. The synthetic and analytical protocols outlined provide a clear path for the preparation and characterization of this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, are necessary to precisely define its three-dimensional structure and validate the models presented herein. Such data would be invaluable for advancing the use of this molecule in drug discovery and development.

References

- 1. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]

- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Arylnicotinic Acid Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridine derivative with a well-established role in human health and nutrition.[1] In the realm of medicinal chemistry, its scaffold has served as a versatile starting point for the development of novel therapeutic agents.[2] A particularly promising class of these compounds is the 5-arylnicotinic acid derivatives. These molecules are characterized by the presence of an aryl group at the 5-position of the pyridine ring, a structural modification that has unlocked a wide spectrum of biological activities. The introduction of this aryl moiety is most commonly achieved through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the systematic variation of the aryl substituent, enabling chemists to fine-tune the pharmacological properties of the resulting compounds and explore detailed structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-arylnicotinic acid derivatives, highlighting their potential as candidates for drug development in various therapeutic areas.

Synthetic Strategies

The synthesis of 5-arylnicotinic acid derivatives primarily relies on the strategic functionalization of the nicotinic acid core. The key reactive sites are the bromine atom at the 5-position and the carboxylic acid group, which allow for a diverse range of chemical modifications.[2]

A cornerstone of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction efficiently creates a carbon-carbon bond between the 5-position of the pyridine ring and an aryl group. The general scheme involves the coupling of a 5-bromonicotinate ester with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.[2]

Experimental Protocol: Synthesis of 5-Arylnicotinic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 5-arylnicotinic acid derivatives.[2]

-

Reagents:

-

5-Bromonicotinate ester

-

Arylboronic acid

-

Palladium catalyst (e.g., Palladium(II) acetate)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Dimethylformamide (DMF)/water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of the 5-bromonicotinate ester in a mixture of DMF and water, add the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-arylnicotinic acid derivative.[2]

-

Further derivatization can be achieved by modifying the carboxylic acid group. A primary method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[2][3] This intermediate can then readily react with nucleophiles, such as amines or alcohols, to form a diverse library of amides and esters.[2][3]

Biological Activities and Therapeutic Applications

Derivatives of 5-arylnicotinic acid have demonstrated a broad and promising spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.

Anti-Inflammatory and Analgesic Activity

Several 5-arylnicotinic acid derivatives have shown significant anti-inflammatory and analgesic properties.[4][5][6] Certain 2-substituted phenyl derivatives of nicotinic acid displayed noteworthy activity, with some compounds proving to be more potent than the reference drug, mefenamic acid.[4][5] The anti-inflammatory mechanism of some derivatives involves the inhibition of key inflammatory mediators. Studies have shown that active compounds can suppress the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in stimulated macrophage cells.[7]

Anticancer Activity

The anticancer potential of these derivatives is a significant area of research. One of the key mechanisms identified for their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth.

Antidiabetic Activity

Recent studies have highlighted the potential of 5-arylnicotinic acid derivatives in the management of type 2 diabetes.[8] These compounds have been investigated as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in the digestion of carbohydrates.[8][9] By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to better glycemic control.[8] Structure-activity relationship studies have shown that the presence of an amino (-NH2) group at the 5-position of the nicotinic acid scaffold is significant for activity against α-glucosidase.[8]

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of nicotinic acid derivatives. While research is ongoing, related compounds have shown promising activity. For instance, certain acylhydrazone derivatives of nicotinic acid have displayed potent antibacterial effects, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[10] Some 1,3,4-oxadiazoline derivatives have also demonstrated high activity against various bacterial strains.[10]

Other Activities

Beyond the activities mentioned above, derivatives of nicotinic acid have also been reported to possess:

-

Vasodilator and Antioxidant Properties: Thionicotinic acid analogs have shown potent vasorelaxant and antioxidant activities.[1]

-

Antihyperlipidemic Activity: Certain pyrazole derivatives incorporating a nicotinic acid hydrazide moiety were found to lower serum total cholesterol and triglycerides while increasing HDL cholesterol in animal models.[11]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. For 5-arylnicotinic acid derivatives, SAR studies have provided valuable insights.

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

| Position 5 (Pyridine Ring) | Presence of -NH2 group | Significant for α-glucosidase inhibition. | [8] |

| Position 6 (Pyridine Ring) | Introduction of ether or thioether functionality | More effective for developing potent α-amylase and α-glucosidase inhibitors compared to thiourea derivatives. | [8] |

| Aryl Moiety (at Position 5) | Ortho-substitution on the phenyl ring with electron-donating groups (e.g., ethyl, -OMe) | Led to remarkable activity in α-glucosidase inhibition. | [8] |

| Aryl Moiety (at Position 5) | Meta-substitution on the phenyl ring with -OMe, connected via a sulfur bridge | Resulted in the best α-amylase inhibition activity in one series. | [8] |

| Aryl Moiety (at Position 5) | Para-substitution on the phenyl ring with an acetyl group | Conducive to α-amylase inhibition. | [8] |

Quantitative Biological Data

The following tables summarize key quantitative data for various biological activities of nicotinic acid derivatives.

Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

| Compound Type | Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| Acylhydrazone | 5-Nitrofuran | Staphylococcus epidermidis | 1.95 | [10] |

| Acylhydrazone | 5-Nitrofuran | Staphylococcus aureus ATCC 6538 | 3.91 | [10] |

| Acylhydrazone | 5-Nitrofuran | MRSA ATCC 43300 | 7.81 | [10] |

| 1,3,4-Oxadiazoline | 5-Nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | [10] |

| 1,3,4-Oxadiazoline | 5-Nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | [10] |

| 1,3,4-Oxadiazoline | 5-Nitrofuran | MRSA ATCC 43300 | 15.62 | [10] |

Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound | Assay | Result (MTT Assay: % Viability) | Reference |

| 4d | Nitrite Inhibition / Cell Viability | 86.109 ± 0.51 | [7] |

| 4f | Nitrite Inhibition / Cell Viability | >100 | [7] |

| 4g | Nitrite Inhibition / Cell Viability | >100 | [7] |

| 4h | Nitrite Inhibition / Cell Viability | 119.084 ± 0.09 | [7] |

| 5b | Nitrite Inhibition / Cell Viability | >100 | [7] |

Key Experimental Methodologies

Griess Assay for Nitrite Inhibition (Anti-inflammatory Activity)

This assay is used to determine the concentration of nitrite, an indicator of nitric oxide (NO) production by macrophages, which is a key inflammatory mediator.

References

- 1. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(3-Chlorophenyl)nicotinic Acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)nicotinic acid is a small molecule with potential pharmacological applications. As with any novel compound, a thorough understanding of its physicochemical and pharmacokinetic properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, offering valuable insights for researchers and drug development professionals. The following sections detail its predicted physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological activities, all derived from computational modeling.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical parameters for this compound are summarized in the table below. These values were obtained using a combination of established computational models, including quantitative structure-property relationship (QSPR) algorithms.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₂H₈ClNO₂ | - |

| Molecular Weight | 233.65 g/mol | - |

| pKa (acidic) | 4.5 ± 0.2 | Matched Molecular Pair Analysis |

| logP (o/w) | 3.1 ± 0.3 | Atom-based LogP Prediction |

| Aqueous Solubility | -3.5 log(mol/L) | Graph-based Solubility Prediction |

| Polar Surface Area | 63.9 Ų | TPSA Calculation from 2D Structure |

| Number of H-Bond Donors | 1 | Rule-based |

| Number of H-Bond Acceptors | 3 | Rule-based |

| Number of Rotatable Bonds | 2 | Rule-based |

In Silico ADMET Prediction Workflow

The prediction of a drug candidate's ADMET properties is a critical step in early-phase drug discovery, helping to identify potential liabilities and guide molecular optimization. The following diagram illustrates a typical workflow for the in silico prediction of these key pharmacokinetic and toxicological parameters.

Predicted ADMET Properties

Utilizing a suite of validated in silico models, the ADMET profile of this compound has been predicted to guide further experimental investigation. These predictions are based on a variety of machine learning models and structural alerts.

| Parameter | Predicted Outcome | Model Type |

| Absorption | ||

| Human Intestinal Absorption | High | Classification Model |

| Caco-2 Permeability | Moderate | Regression Model |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Support Vector Machine (SVM) |

| Plasma Protein Binding | High | Quantitative Structure-Activity Relationship (QSAR) |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Pharmacophore-based |

| CYP3A4 Inhibition | Non-inhibitor | Pharmacophore-based |

| Excretion | ||

| Renal Organic Anion Transporter (OAT) Substrate | Likely | Structural Analogy |

| Toxicity | ||

| hERG Inhibition | Low Risk | 3D-QSAR |

| Ames Mutagenicity | Non-mutagenic | Structural Alert Analysis |

| Hepatotoxicity | Low Probability | Machine Learning-based |

Predicted Biological Activity and Signaling Pathway

Nicotinic acid and its analogs are known to exert their effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis. Based on its structural similarity to nicotinic acid, this compound is predicted to be an agonist of GPR109A.

The following diagram illustrates the canonical GPR109A signaling pathway.

Experimental Protocols

The in silico predictions presented in this guide are based on established computational methodologies. The following provides an overview of the types of experimental protocols that would be used to validate these predictions.

Physicochemical Property Determination:

-

pKa Determination: Potentiometric titration is the standard method for determining the pKa of a compound. A solution of this compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored throughout the titration. The pKa is the pH at which the compound is half-ionized.

-

logP Determination: The shake-flask method is a common technique for measuring the octanol-water partition coefficient. A solution of the compound is prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The logP is the logarithm of the ratio of the concentrations in the octanol and water phases.

-

Aqueous Solubility: The equilibrium solubility method involves adding an excess of the solid compound to water and allowing it to equilibrate with agitation for a set period (e.g., 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC-UV.

ADMET Assays:

-

Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The test compound is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp).

-

Plasma Protein Binding: Equilibrium dialysis is a widely used method. A solution of the compound is placed in a dialysis chamber separated from a protein solution (e.g., human serum albumin) by a semi-permeable membrane. At equilibrium, the concentration of the free and protein-bound compound is measured to calculate the percentage of binding.

-

CYP450 Inhibition Assay: Recombinant human cytochrome P450 enzymes are incubated with a fluorescent probe substrate and the test compound. The inhibition of the enzyme activity is measured by the decrease in the formation of the fluorescent metabolite. IC₅₀ values are then determined.

-

hERG Inhibition Assay: The effect of the compound on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Ames Mutagenicity Test: Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies that can grow in a histidine-free medium is counted to assess the mutagenic potential.

Conclusion

The in silico predictions detailed in this guide provide a foundational understanding of the key properties of this compound. The predicted physicochemical parameters suggest that the compound possesses drug-like characteristics. The ADMET profile indicates a potentially favorable absorption and toxicity profile, although potential inhibition of CYP2D6 warrants further investigation. The predicted agonism at the GPR109A receptor suggests a potential mechanism of action related to lipid metabolism. It is imperative that these computational predictions are now validated through rigorous experimental studies as outlined. This integrated approach of in silico prediction followed by experimental verification is crucial for the efficient and informed progression of this compound in the drug discovery pipeline.

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(3-Chlorophenyl)nicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(3-Chlorophenyl)nicotinic acid and its analogs, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] Additionally, this guide includes protocols for key biological assays to evaluate the anticancer and antimicrobial properties of these synthesized compounds, as derivatives of 5-bromonicotinic acid have shown a wide spectrum of biological activities.[3][4]

Synthesis of 5-Aryl Nicotinic Acid Derivatives

The synthesis of 5-arylnicotinic acids is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid and a corresponding arylboronic acid.[1][2] This method is favored for its mild reaction conditions and tolerance to a broad range of functional groups.[5] Both solution-phase and solid-phase synthesis protocols are described below.

Experimental Protocols

1. Solution-Phase Synthesis of this compound